Methyl valerate (methyl pentanoate) is a linear C6 aliphatic ester characterized by a boiling point of 128 °C and a flash point of 29 °C . In industrial and laboratory settings, it serves as a critical surrogate fuel component for biodiesel combustion modeling, a specialized process solvent, and a high-purity flavor and fragrance intermediate. Its unbranched pentanoate chain provides a specific balance of volatility, lipophilicity, and low-temperature reactivity that makes it a highly reproducible standard for kinetic assays and a process-friendly solvent in extraction protocols where heavier esters would complicate solvent recovery.
Substituting methyl valerate with shorter-chain homologs (like methyl butyrate) or heavier analogs (like ethyl valerate or methyl hexanoate) fundamentally alters both thermodynamic and kinetic profiles. In combustion modeling, shorter esters fail to accurately replicate the negative temperature coefficient (NTC) and two-stage ignition behavior characteristic of real biodiesel[1]. In solvent and fragrance applications, using ethyl valerate increases the boiling point to 144-145 °C , requiring harsher distillation conditions that can degrade heat-sensitive co-ingredients and significantly increase energy expenditure during solvent recovery.
In rapid compression machine testing for biodiesel surrogate modeling, methyl valerate demonstrates a distinct negative temperature coefficient (NTC) region between 720 K and 800 K at 15 to 30 bar, exhibiting critical two-stage ignition behavior [1]. In contrast, the shorter-chain homolog methyl butyrate has been shown to have difficulty reproducing this low-temperature NTC behavior due to its insufficient chain length[2].
| Evidence Dimension | Low-temperature NTC ignition behavior |
| Target Compound Data | Exhibits two-stage ignition at 720-800 K, 15-30 bar |
| Comparator Or Baseline | Methyl butyrate (Fails to adequately reproduce NTC behavior) |
| Quantified Difference | Chain-length-dependent activation of low-temperature reactivity |
| Conditions | Rapid compression machine, equivalence ratios 0.25-2.0, 15-30 bar |
Procurement of methyl valerate is essential for accurate engineering simulations of biodiesel combustion, where shorter esters produce invalid kinetic models.
Methyl valerate offers an optimized thermal profile with a boiling point of 128 °C and a flash point of 29 °C . When compared to closely related esters, methyl butyrate is highly volatile (BP ~102 °C), posing higher flammability risks and evaporative losses, whereas ethyl valerate (BP 144-145 °C) requires significantly more energy for evaporation during downstream processing .
| Evidence Dimension | Boiling point and evaporation energy |
| Target Compound Data | 128 °C |
| Comparator Or Baseline | Ethyl valerate (144-145 °C) |
| Quantified Difference | 16-17 °C lower boiling point |
| Conditions | Standard atmospheric pressure (101.3 kPa) |
Select methyl valerate over heavier esters to minimize thermal degradation of sensitive compounds during solvent stripping and distillation.
Isobaric vapor-liquid equilibrium (VLE) measurements of methyl valerate with solvents like acetonitrile at 93.32 kPa show predictable positive deviations from ideality, allowing for efficient separation[1]. Compared to heavier homologs like methyl hexanoate, methyl valerate's higher vapor pressure facilitates easier stripping in solvent-assisted flavor evaporation (SAFE) and liquid-liquid extraction workflows without requiring extreme high-vacuum conditions [1].
| Evidence Dimension | Vapor pressure and VLE separation efficiency |
| Target Compound Data | Higher vapor pressure, efficient VLE separation |
| Comparator Or Baseline | Methyl hexanoate (Lower vapor pressure, requires deeper vacuum) |
| Quantified Difference | Lower energy barrier for vaporization in binary mixtures |
| Conditions | Isobaric conditions at 93.32 kPa with acetonitrile |
Ensures highly reproducible solvent recovery and prevents solvent residue contamination in high-purity flavor and fragrance manufacturing.
Serves as a primary surrogate component in chemical kinetic mechanisms to accurately simulate the low-temperature ignition delay and NTC behavior of real fatty acid methyl esters (FAMEs), outperforming shorter-chain esters like methyl butyrate [1].
Utilized as a volatile extraction solvent or reference standard in the isolation of food and beverage aromatics, where its 128 °C boiling point allows for complete removal without thermal damage to analytes, unlike heavier valerates or hexanoates [2].
Acts as a process-friendly acylating agent or substrate in fluorination reactions of unactivated C(sp3)-H bonds, where its specific volatility profile simplifies downstream purification and distillation compared to ethyl valerate .
Flammable